1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile
Description
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile is a cyclopropane-carbonitrile derivative featuring a 4-methylpyridin-2-yl substituent. The compound combines a strained cyclopropane ring with a nitrile group and a heteroaromatic pyridine moiety, making it a versatile scaffold in medicinal chemistry and materials science. Cyclopropane rings are known to enhance metabolic stability and modulate conformational flexibility, while the nitrile group can participate in hydrogen bonding or act as a bioisostere for other functional groups . This compound has been explored in drug discovery contexts, such as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1) and other enzymes, where its structural features enable selective interactions .
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-2-5-12-9(6-8)10(7-11)3-4-10/h2,5-6H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZHXFOQXYUKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2(CC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclopropanation of 4-methyl-2-pyridinecarboxaldehyde with diazomethane, followed by the introduction of the nitrile group. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as palladium or nickel can enhance the efficiency of the cyclopropanation reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, or other molecular interactions that lead to the observed effects.
Comparison with Similar Compounds
Key Observations :
- Aromatic vs.
- Halogenation : Bromo- and chloro-substituted analogs (e.g., ) may exhibit increased lipophilicity and altered metabolic stability.
Physicochemical Properties
Limited data from the evidence suggests trends in solubility, stability, and spectroscopic properties:
- NMR Signatures : For 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile, aromatic proton signals (δH 8.01–7.19 ppm) and cyclopropane protons (δH 1.87–1.32 ppm) indicate electronic effects from nitro and hydroxyl groups .
- Molecular Weight: The quinoline-containing derivative (C25H23FN4O3S) has a higher molecular weight (~487 g/mol) due to its extended aromatic system , whereas simpler analogs (e.g., pyridine derivatives) are lighter (~157–250 g/mol).
- Stability : Cyclopropane rings with electron-withdrawing groups (e.g., nitrile, nitro) may exhibit reduced ring strain and enhanced stability .
Notes
- Contradictions : While halogenated phenyl derivatives (e.g., ) are often intermediates, their biological relevance is less documented compared to heteroaromatic analogs.
- Knowledge Gaps: Quantitative solubility, logP, and pharmacokinetic data for many analogs are unavailable in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
